molecular formula C7H11NO4 B055229 (1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid CAS No. 111900-33-5

(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid

Cat. No. B055229
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-CLZZGJSISA-N
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Description

“(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid” is also known as 1-amino-1,3-dicarboxycyclopentane or 1-amino-cyclopentyl-trans-1S,3R-dicarboxylate . It belongs to the class of organic compounds known as alpha amino acids .


Synthesis Analysis

The synthesis of “(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid” involves a multi-step reaction . The first step involves ammonium carbonate and ammonium chloride in aqueous ethanol for 6 hours at 55-60°C . The second step involves aqueous sodium hydroxide for 12 hours with heating .


Molecular Structure Analysis

The molecular formula of “(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid” is C7H11NO4. The molecular weight is 173.17 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid” include the reaction of ammonium carbonate and ammonium chloride in aqueous ethanol, followed by a reaction with aqueous sodium hydroxide .

Scientific Research Applications

  • Neuropharmacological Studies : It's been utilized as a selective agonist of metabotropic glutamate receptors in various neuropharmacological studies to understand the functioning of these receptors in the brain (Schoepp et al., 1991)(Schoepp, Johnson, True, & Monn, 1991).
  • Enzyme Inhibition Research : The compound has shown activity as a competitive inhibitor in the enzymatic synthesis of S-adenosyl-L-methionine, which is crucial in understanding metabolic pathways (Coulter et al., 1974)(Coulter, Lombardini, Sufrin, & Talalay, 1974).
  • Chemical Synthesis and Isomer Study : It's been the subject of various studies focusing on the synthesis of its stereoisomers and understanding their biological activity. These studies are vital in pharmacology and biochemistry for designing drugs and understanding their interactions with biological systems (Ezquerra et al., 1995)(Ezquerra, Yruretagoyena, Avendaño, De La Cuesta, González, Prieto, Pedregal, Espada, & Prowse, 1995).
  • Pharmacological Profiling for Neuroprotection : It's been used to study the protective effect against N-methyl-D-aspartate toxicity in the retina, showing its potential in neuroprotection research (Siliprandi et al., 1992)(Siliprandi, Lipartiti, Fadda, Sautter, & Manev, 1992).

properties

IUPAC Name

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid

CAS RN

67684-64-4, 111900-33-5, 477331-06-9
Record name NSC27386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Kirazov, T Löffler, R Schliebs, V Bigl - Neurochemistry international, 1997 - Elsevier
The aim of this study was to determine whether L-glutamate, a major excitatory transmitter in the cerebral cortex, modulates the proteolytic cleavage of the amyloid precursor protein (…
Number of citations: 42 www.sciencedirect.com
U Madsen, K Frydenvang, B Ebert… - Journal of medicinal …, 1996 - ACS Publications
(R,S)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid [(R,S)-AMAA, 4] is a potent and selective agonist at the N-methyl-d-aspartic acid (NMDA) subtype of excitatory amino acid …
Number of citations: 34 pubs.acs.org
J Cartmell, G Adam, S Chaboz… - British journal of …, 1998 - Wiley Online Library
The binding of the new selective group II metabotropic glutamate receptor radioligand, [ 3 H]‐(2S,2′R,3′R)‐2‐(2′,3′‐dicarboxycyclopropyl)glycine ([ 3 H]‐DCG IV), was …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
H Bräuner-Osborne, J Egebjerg… - Journal of medicinal …, 2000 - ACS Publications
(S)-Glutamic acid (Glu), which is the main excitatory neurotransmitter in the central nervous system (CNS), and other excitatory amino acids (EAAs) operate through four different classes …
Number of citations: 650 pubs.acs.org
C Bonaccorso, N Micale, R Ettari… - Current medicinal …, 2011 - ingentaconnect.com
Excitatory neurotransmission mediated by NMDA (N-methyl-D-aspartic acid) receptors plays a key role in both healthy and diseased processes in the brain. Therefore, bioactive …
Number of citations: 32 www.ingentaconnect.com
DT Monaghan, DE Jane - 2011 - europepmc.org
The discovery of NMDA receptors (NMDARs) was made possible by the synthesis and study of NMDA (Figure 12.1) and various NMDAR antagonists by Jeff Watkins and colleagues [1]. …
Number of citations: 75 europepmc.org
N Cristiano - 2020 - theses.hal.science
Glutamate is the major excitatory neurotransmitter of the mammalian central nervous system (CNS) and is able to bind two different families of receptors: ionotropic (iGluRs) and …
Number of citations: 4 theses.hal.science
DT Monaghan, JCA More, B Feng - Dopamine and Glutamate in …, 2005 - books.google.com
L-Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system (CNS)(1–5). This conclusion, based on innumerable pharmacological, physiological, and …
Number of citations: 0 books.google.com
D Phillips, AR Chamberlin - The Journal of Organic Chemistry, 2002 - ACS Publications
A convergent total synthesis of the marine natural product dysiherbaine was accomplished. The key steps of the synthesis are an alkylation at the γ-carbon of a protected glutamate with …
Number of citations: 40 pubs.acs.org

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